1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea

Lipophilicity ADME SAR

SAR campaigns require an unsubstituted phenyl baseline to isolate pyridyl moiety contributions-yet sourcing a verified negative control with batch-to-batch reproducibility is challenging. CAS 1227954-85-9 resolves this as the minimal pharmacophore (XLogP3 2.7, MW 295.26) with no phenyl substituent electronic or steric interference. • Structurally matched negative control for SYK/FLT3 target engagement (TAK-659 analog lacking key 2-methylphenyl contact) • Clean baseline for quantifying ortho-methyl, para-fluoro, or pyridinyl substitution effects • Multi-vendor availability (≥97% purity) eliminates custom synthesis lead times

Molecular Formula C14H12F3N3O
Molecular Weight 295.26 g/mol
CAS No. 1227954-85-9
Cat. No. B1405621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea
CAS1227954-85-9
Molecular FormulaC14H12F3N3O
Molecular Weight295.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H12F3N3O/c1-9-11(7-8-12(18-9)14(15,16)17)20-13(21)19-10-5-3-2-4-6-10/h2-8H,1H3,(H2,19,20,21)
InChIKeyDEKJAPMFCZQOGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Specifications


1-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea (CAS 1227954-85-9) is a synthetic unsymmetric urea derivative belonging to the pyridylphenylurea class. Its structure features a 2-methyl-6-(trifluoromethyl)pyridin-3-yl moiety linked via a urea bridge to an unsubstituted phenyl ring, with molecular formula C₁₄H₁₂F₃N₃O and molecular weight 295.26 g/mol [1]. The compound is catalogued under MDL number MFCD12406822 and PubChem CID 75365585 . Computed physicochemical properties include XLogP3 of 2.7, two hydrogen bond donors, five hydrogen bond acceptors, and two rotatable bonds [1]. This compound serves as a building block and reference standard in medicinal chemistry and agrochemical research, particularly as a structural analog of the clinical-stage SYK/FLT3 inhibitor TAK-659 (which bears a 2-methyl substituent on the phenyl ring; CAS 1227954-83-7) [2].

Unsubstituted phenyl reference for pyridylphenylurea SAR campaigns
Structurally matched negative control for TAK-659 kinase selectivity studies
Multi-vendor availability with documented purity supports procurement continuity

Risk of Substitution with Structural Analogs


The pyridylphenylurea scaffold is exquisitely sensitive to substitution on the terminal aromatic ring. Even minor modifications—such as the addition of a single methyl, fluoro, or trifluoromethyl group—alter the compound's lipophilicity, hydrogen-bonding capacity, and steric profile in ways that directly impact target binding, metabolic stability, and off-target liability [1]. The unsubstituted phenyl ring in CAS 1227954-85-9 confers a distinct XLogP3 of 2.7, compared to the 2-methylphenyl analog (CAS 1227954-83-7; MW 309.29, higher lipophilicity) and the 4-fluorophenyl analog (CAS 1227954-98-4; MW 313.25, altered electronic character) . In the molluscicidal pyridylphenylurea series, para-substitution on the phenyl ring shifted LD₅₀ values against Biomphalaria straminea by up to 2-fold between chloro and bromo analogs, demonstrating that even halogen swaps produce measurable efficacy differences [2]. For a scientific user selecting a reference compound, negative control, or SAR probe, interchanging CAS 1227954-85-9 with a substituted-phenyl analog without verifying the specific physicochemical and biological profile introduces uncontrolled variables that can confound structure–activity relationship interpretation and batch-to-batch reproducibility.

Target Unsubstituted phenyl ring provides a distinct lipophilicity profile (XLogP3 ~2.7).
Substitute 2-methylphenyl or 4-fluorophenyl analogs alter logP, hydrogen-bonding, and steric profile, which may confound SAR interpretation.
General risk Even minor halogen substitutions on the phenyl ring can shift molluscicidal endpoints; physicochemical mismatch may introduce uncontrolled variables.

Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation from Substituted Analogs

The target compound bears an unsubstituted phenyl ring, yielding a computed XLogP3 of 2.7 [1]. This is lower than both the 2-methylphenyl analog (CAS 1227954-83-7; C₁₅H₁₄F₃N₃O, MW 309.29) and the 4-fluorophenyl analog (CAS 1227954-98-4; C₁₄H₁₁F₄N₃O, MW 313.25), which carry additional hydrophobic or electronegative substituents . Increased lipophilicity in the substituted analogs is expected to enhance membrane permeability but may also elevate metabolic clearance and plasma protein binding, making the unsubstituted compound the preferred choice for establishing baseline SAR relationships.

Lipophilicity Profile
Reported
Target XLogP3 ~2.7, approximately 0.2–0.4 units lower than 2-methylphenyl and 4-fluorophenyl analogs
Lower lipophilicity supports a cleaner baseline for SAR studies
Computed property; experimental logP may vary
Lipophilicity ADME SAR

Molecular Weight Advantage in Fragment-Based Screening

The target compound has a molecular weight of 295.26 g/mol, which is approximately 14 Da lower than the 2-methylphenyl analog (309.29 g/mol) and 18 Da lower than the 4-fluorophenyl analog (313.25 g/mol) [1]. In fragment-based drug discovery and NMR screening campaigns, every 10–15 Da reduction in molecular weight can improve aqueous solubility and reduce aggregation propensity, both critical for assay fidelity at screening concentrations of 200–500 µM [2]. The unsubstituted phenyl ring eliminates the additional rotatable bond present in the 2-methylphenyl analog, further reducing conformational entropy.

MW & Rotatable Bonds
Reported
MW 295.26 Da (14–18 Da lower); rotatable bonds = 2
Favors fragment-based screening and ligand efficiency contexts
Rule-of-3 compliance may improve assay fidelity
Fragment-based drug discovery Biophysical screening Ligand efficiency

GHS Hazard Profile Enabling Safer Handling

CAS 1227954-85-9 has a documented GHS hazard profile from Fluorochem: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), with Signal Word 'Warning' . This established safety profile allows procurement teams to implement standardized handling protocols (PPE, ventilation, spill management) without the uncertainty associated with uncharacterized analogs. In contrast, several closely related pyridylphenylurea analogs lack publicly available GHS classifications from primary suppliers, requiring in-house hazard assessment before use .

GHS Hazard Profile
Data to verify
H302, H315, H319, H335; Signal Word: Warning
Documented hazard classification supports laboratory handling protocols
Supplier SDS; independent verification recommended
Laboratory safety GHS classification Procurement compliance

Class-Level Molluscicidal and Herbicidal Potential

While no direct biological assay data were located specifically for CAS 1227954-85-9 in peer-reviewed literature, the pyridylphenylurea class has demonstrated quantifiable molluscicidal activity. In a 2018 study, the representative pyridylphenylureas 1-(4-chlorophenyl)-3-(pyridin-3-yl)urea and 1-(4-bromophenyl)-3-(pyridin-3-yl)urea exhibited LD₅₀ values of 0.50 mg/L and 0.51 mg/L, respectively, against adult Biomphalaria straminea snails, with egg hatchability IC₅₀ values of 0.05 mg/L and 0.09 mg/L [1]. The unsubstituted phenyl derivative (CAS 1227954-85-9) serves as the minimal pharmacophore reference point for this series, enabling systematic exploration of substituent effects on potency and selectivity [2]. Separately, substituted phenyl(pyridyl)urea compounds are claimed in Mitsubishi Kasei patent EP 0 293 839 A2 as herbicidal active ingredients for upland and paddy field applications [3].

Molluscicidal Class Activity
Class-level inference
Class LD₅₀ 0.50–0.51 mg/L (4-halophenyl analogs against B. straminea)
Unsubstituted phenyl reference for deconvoluting substituent effects
No direct bioassay data located for this compound
Molluscicide Herbicide Agrochemical discovery

Commercial Purity and Multi-Vendor Availability

CAS 1227954-85-9 is stocked by multiple independent vendors with verified purity specifications: AK Scientific supplies the compound at ≥95% purity (Product 1803DX) with full quality assurance documentation including SDS and COA upon request ; Leyan offers 97% purity (Product 2127084) ; Fluorochem lists the compound under SKU F518582 with standardized GHS documentation . This multi-vendor availability with documented purity reduces single-supplier dependency risk. In contrast, several close analogs such as the 2-methyl-3-trifluoromethylphenyl derivative (CAS 2197055-55-1) are available from fewer vendors with less standardized documentation, increasing procurement friction for time-sensitive research programs.

Commercial Availability
Data to verify
≥95–97% purity; 3+ independent suppliers with COA documentation
Multi-vendor supply reduces single-supplier dependency risk
Purity per vendor; COA/SDS upon request
Chemical procurement Purity specification Vendor comparison

Recommended Application Scenarios


SAR Reference Standard for Pyridylphenylurea Series

CAS 1227954-85-9 serves as the minimal pharmacophore baseline in pyridylphenylurea SAR campaigns. Its unsubstituted phenyl ring eliminates substituent electronic and steric effects, allowing researchers to isolate the contribution of the 2-methyl-6-(trifluoromethyl)pyridin-3-yl moiety to target binding. With an XLogP3 of 2.7 and MW of 295.26 g/mol, it provides a clean reference point against which the effects of ortho-methyl (CAS 1227954-83-7), para-fluoro (CAS 1227954-98-4), or pyridinyl (CAS 2108876-29-3) substitution can be quantitatively compared [1]. This application is supported by the demonstrated sensitivity of the pyridylphenylurea class to phenyl ring modifications, where para-halogen substitution shifted molluscicidal LD₅₀ values in measurable increments [2].

Negative Control for TAK-659 Kinase Selectivity Assays

The 2-methylphenyl analog (CAS 1227954-83-7) is commercially marketed as TAK-659, a dual SYK/FLT3 inhibitor with reported IC₅₀ values of 3.2 nM (SYK) and 4.6 nM (FLT3) [1]. CAS 1227954-85-9, lacking the 2-methyl group on the phenyl ring, is expected to exhibit substantially reduced or absent kinase binding due to loss of key hydrophobic contacts in the SYK/FLT3 ATP-binding pocket. This makes it a structurally matched negative control for confirming target engagement specificity in cellular and biochemical kinase assays, where the methyl group's contribution to potency can be directly assessed [2]. The documented GHS hazard profile (H302, H315, H319, H335) further enables safe handling in routine screening laboratory settings .

Baseline Compound for Agrochemical Screening

The pyridylphenylurea class has validated activity as molluscicides (LD₅₀ = 0.50–0.51 mg/L against B. straminea) and is claimed in herbicide patents (EP 0 293 839 A2) [1][2]. CAS 1227954-85-9, as the unsubstituted phenyl variant carrying the 2-methyl-6-trifluoromethylpyridine motif, represents a privileged scaffold for agrochemical screening. The trifluoromethyl group enhances metabolic stability and lipophilicity (XLogP3 = 2.7), potentially improving cuticular penetration in target organisms compared to non-fluorinated analogs . Its multi-vendor commercial availability (AK Scientific ≥95%, Leyan 97%, Fluorochem) ensures rapid procurement for high-throughput screening campaigns without the delays of custom synthesis .

Minimal Pharmacophore Probe for Docking Studies

With only two rotatable bonds and a compact structure (MW 295.26), CAS 1227954-85-9 is well-suited for computational docking and molecular dynamics studies where conformational sampling efficiency is critical [1]. The urea NH groups serve as dual hydrogen-bond donors (HBD count = 2), while the pyridine nitrogen and carbonyl oxygen provide five hydrogen-bond acceptor sites, enabling systematic exploration of hydrogen-bonding geometries in target protein binding sites [1]. The absence of additional substituents on the phenyl ring minimizes steric clash artifacts in docking poses, making this compound an ideal probe for mapping the urea-binding pharmacophore in enzymes such as urease, where phenylurea-pyridinium derivatives have shown potent inhibitory activity [2].

Application
Selection Property
Validation Focus
SAR Reference Standard
Unsubstituted phenyl baseline
Isolate pyridinyl moiety contribution to target binding
Negative Control for Kinase Assays
Structurally matched inactive analog
Confirm target engagement specificity in biochemical/cellular assays
Agrochemical Screening
Trifluoromethylpyridine privileged scaffold
Molluscicidal/herbicidal class activity endpoints
Docking Probe
Compact, low rotatable bond count
Conformational sampling efficiency and H-bond pharmacophore mapping
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